Tert-butyl 3-(chlorosulfonyl)benzoate

Description

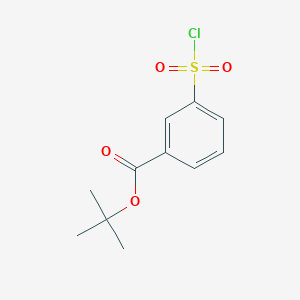

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQUQVZTYBVWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Tert Butyl 3 Chlorosulfonyl Benzoate

Precursor Selection and Preparation Strategies for Benzoate (B1203000) Scaffolds

The formation of the tert-butyl benzoate scaffold is a critical initial phase in the synthesis of the target compound. This typically begins with a suitably substituted benzoic acid and involves the introduction of the tert-butyl ester group.

Derivatization of Benzoic Acid Derivatives

The logical starting point for the synthesis of tert-butyl 3-(chlorosulfonyl)benzoate is a benzoic acid molecule that either already contains a functional group that can be converted to a chlorosulfonyl group or is amenable to the direct introduction of this group. A common precursor is 3-aminobenzoic acid. The amino group serves as a handle for the subsequent Sandmeyer-type reaction to introduce the chlorosulfonyl moiety.

Approaches to Ester Formation with tert-Butyl Alcohol

The esterification of carboxylic acids with tert-butyl alcohol to form tert-butyl esters presents a unique set of challenges due to the steric hindrance of the tert-butyl group. researchgate.net Direct acid-catalyzed esterification with tert-butanol (B103910) is often inefficient. Several methods have been developed to overcome this, which are applicable to the synthesis of tert-butyl 3-aminobenzoate (B8586502).

One common approach involves the use of activating agents for the carboxylic acid. For instance, the reaction can be facilitated by the in-situ formation of a more reactive intermediate. Another strategy is transesterification, where a more easily formed ester is converted to the desired tert-butyl ester. google.com

A particularly effective method for the tert-butylation of amino acids involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable catalyst. While primarily used for N-protection, under specific conditions, it can also effect O-tert-butylation.

A more direct and powerful method for the tert-butylation of carboxylic acids, including those with amino groups, utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate. This method has been shown to proceed rapidly and in high yields for a variety of amino acids. thieme-connect.com The reaction is believed to proceed through the formation of a mixed anhydride, which is then readily attacked by tert-butanol.

Table 1: Comparison of Methods for the Synthesis of tert-Butyl Esters from Carboxylic Acids

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |

| Acid-catalyzed esterification | Carboxylic acid, tert-butanol | Concentrated H₂SO₄ or other strong acids | Simple reagents | Low yields for sterically hindered alcohols |

| Transesterification | Methyl or ethyl ester, tert-butanol | Acid or base catalyst | Can be driven to completion by removing the lower boiling alcohol | Requires a two-step process |

| Di-tert-butyl dicarbonate | Carboxylic acid, Boc₂O, tert-butanol | DMAP (4-dimethylaminopyridine) | Mild conditions | Potential for side reactions (N-Boc formation) |

| Bis(trifluoromethanesulfonyl)imide | Carboxylic acid, tert-butyl acetate | Tf₂NH (catalytic) | High yields, fast reaction times, applicable to amino acids thieme-connect.com | Reagent is corrosive and requires careful handling |

Chlorosulfonylation Reactions for Aromatic Sulfonyl Chlorides

With the precursor, tert-butyl 3-aminobenzoate, in hand, the next critical step is the introduction of the chlorosulfonyl group at the 3-position of the benzene (B151609) ring. The Sandmeyer reaction is a classic and versatile method for the conversion of aromatic amines into a wide variety of functional groups, including sulfonyl chlorides.

Sandmeyer-Type Chlorosulfonylation of Anilines and Aminobenzoates

The Sandmeyer reaction involves the diazotization of an aromatic amine, followed by a copper-catalyzed substitution of the diazonium group. tcichemicals.com In the context of synthesizing this compound, the amino group of tert-butyl 3-aminobenzoate is converted to a diazonium salt, which then reacts with a source of sulfur dioxide and a chloride ion in the presence of a copper catalyst.

A general procedure for a Sandmeyer-type chlorosulfonylation involves dissolving the aminobenzoate in an acidic medium, followed by the addition of a nitrite (B80452) source (e.g., sodium nitrite or tert-butyl nitrite) at low temperatures to form the diazonium salt. This is then added to a solution containing a sulfur dioxide source and a copper(I) or copper(II) salt.

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To address this, stable, solid surrogates for SO₂ have been developed. One of the most effective is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgnih.gov DABSO is an easily handled crystalline solid that releases sulfur dioxide in a controlled manner under the reaction conditions. organic-chemistry.orgnih.gov

The use of DABSO in a Sandmeyer-type chlorosulfonylation offers significant operational advantages, making the process safer and more reproducible. organic-chemistry.orgnih.gov The reaction typically proceeds by adding the in situ-generated diazonium salt to a mixture of DABSO and a copper catalyst in a suitable solvent.

Copper salts are essential catalysts for the Sandmeyer reaction. Both copper(I) and copper(II) salts can be effective, with copper(I) chloride being a common choice for the introduction of a chloro group. In the case of chlorosulfonylation, copper(II) chloride (CuCl₂) is often used as the catalyst. organic-chemistry.org

The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I) by sulfur dioxide, followed by a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical and dinitrogen gas. The aryl radical then reacts with sulfur dioxide, and subsequent oxidation and reaction with chloride furnishes the desired sulfonyl chloride.

Recent advancements have focused on developing more efficient and robust catalytic systems. These include the use of various ligands to stabilize the copper catalyst and improve its activity. The choice of solvent can also play a crucial role in the reaction's success, with acetonitrile (B52724) being a commonly employed solvent for these transformations. organic-chemistry.org

Table 2: Typical Reaction Conditions for Sandmeyer Chlorosulfonylation using DABSO

| Parameter | Condition | Rationale |

| Substrate | tert-Butyl 3-aminobenzoate | Aromatic amine precursor |

| Diazotizing Agent | tert-Butyl nitrite | In situ formation of the diazonium salt under non-aqueous conditions organic-chemistry.org |

| SO₂ Source | DABSO | Stable, solid surrogate for gaseous SO₂ organic-chemistry.orgnih.gov |

| Catalyst | CuCl₂ (5 mol%) | Copper catalyst for the Sandmeyer reaction organic-chemistry.org |

| Acid | Aqueous HCl | Provides the acidic medium for diazotization and the chloride source organic-chemistry.org |

| Solvent | Acetonitrile (MeCN) | Aprotic solvent suitable for the reaction organic-chemistry.org |

| Temperature | 0 °C to room temperature | Controlled temperature for diazotization and subsequent reaction |

Oxidative Chlorosulfonylation of Sulfur-Containing Precursors

Oxidative chlorosulfonylation provides a robust route to sulfonyl chlorides from various sulfur-containing organic compounds. This method involves the simultaneous oxidation of the sulfur center and its chlorination to form the sulfonyl chloride group.

Transformation of Thiols and Isothiourea Salts

A versatile and widely used method for preparing sulfonyl chlorides is the oxidative chlorosulfonylation of S-alkyl isothiourea salts. These salts are convenient precursors as they are easily prepared from readily available alkyl halides or mesylates and the inexpensive reagent thiourea. nih.gov This approach is considered environmentally friendly and safer than methods that use hazardous thiols directly. researchgate.net

The general process involves treating the S-alkyl isothiourea salt with a suitable oxidizing and chlorinating agent in an aqueous acidic medium. google.com The distinct solubility differences between the starting salts and the resulting sulfonyl chloride products, along with water-soluble byproducts like urea, facilitate a straightforward purification, often without the need for chromatography. researchgate.netgoogle.com Various reagents have been successfully employed for this transformation, including N-chlorosuccinimide and bleach (sodium hypochlorite). nih.govresearchgate.net

Application of Mild Oxidizing Agents (e.g., NaClO₂)

The use of mild oxidizing agents is crucial for developing safer and more environmentally benign synthetic protocols. Sodium chlorite (B76162) (NaClO₂) has been identified as a simple yet effective reagent for the oxidative chlorosulfonylation of S-alkyl isothiourea salts. nih.gov This method is also applicable to a broader range of substrates, including thiols, disulfides, and thioacetates. nih.gov

The reaction mediated by sodium chlorite is valued for its operational simplicity and safety. nih.gov In a typical procedure, the sulfur-containing substrate is treated with NaClO₂ in the presence of an acid, leading to the formation of the desired sulfonyl chloride in high yields. nih.gov This approach avoids the use of hazardous reagents like chlorine gas, aligning with the principles of green chemistry. google.com

| Precursor | Oxidizing/Chlorinating System | Key Advantages | Reference |

|---|---|---|---|

| S-Alkyl Isothiourea Salts | Bleach (NaOCl) / Acid | Economical, readily available reagents, high yields (up to 99%). researchgate.netchemicalbook.com | researchgate.net |

| S-Alkyl Isothiourea Salts, Thiols, Disulfides | Sodium Chlorite (NaClO₂) | Safe, environmentally benign, applicable to diverse substrates. nih.gov | nih.gov |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) / HCl | Good yields, water-soluble byproduct (succinimide) can be recycled. nih.gov | nih.gov |

Direct Chlorination of Metal Sulfobenzoates

An alternative pathway to aryl sulfonyl chlorides is the direct chlorination of the corresponding metal salts of sulfonic acids. This method is particularly useful when the sulfonic acid or its salt is a readily available starting material. One of the classic reagents for this transformation is phosphorus pentachloride (PCl₅). orgsyn.org

The synthesis of benzenesulfonyl chloride from sodium benzenesulfonate (B1194179) serves as a representative example of this approach. In this procedure, finely divided and dried sodium benzenesulfonate is heated with phosphorus pentachloride. orgsyn.org The reaction mixture, which is typically thick, is heated in an oil bath to ensure the reaction proceeds to completion. Following the reaction, the product is isolated by extraction with a solvent like carbon tetrachloride and purified by distillation under reduced pressure. orgsyn.org While effective, this method involves solid handling and high temperatures. An alternative procedure utilizes phosphorus oxychloride with the sodium salt of the sulfonic acid. orgsyn.org

| Reagent | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating at 170–180°C for 10-15 hours. | 74–87% | orgsyn.org |

| Phosphorus Oxychloride (POCl₃) | Similar heating conditions as with PCl₅. | Data not specified | orgsyn.org |

Process Optimization and Advanced Synthetic Techniques

To meet the demands of larger-scale production, optimization of synthetic processes and the adoption of advanced technologies are essential. These efforts focus on improving scalability, safety, efficiency, and product purity.

Continuous-Flow Synthesis Approaches for Scalability

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processing. orgsyn.orgechemcom.com Flow reactors provide superior heat and mass transfer, which allows for precise control over highly exothermic reactions that are common in sulfonyl chloride synthesis. orgsyn.orgechemcom.com This enhanced control improves the inherent safety of the process by minimizing the risk of thermal runaway. echemcom.com

The small reactor volumes and high surface-to-volume ratios in microreactors further enhance safety. orgsyn.org Continuous-flow systems can achieve very high space-time yields, as demonstrated by protocols that produce sulfonyl chlorides with residence times of less than a minute. echemcom.com By enabling automated process control, continuous manufacturing platforms can lead to significant improvements in process consistency, reliability, and throughput, making them highly advantageous for scalable production. google.com

Strategies for Inhibiting Side Reactions during Synthesis (e.g., Hydrolysis)

A primary challenge in the synthesis and purification of sulfonyl chlorides is their susceptibility to hydrolysis, which converts the desired product into the corresponding sulfonic acid. This side reaction can significantly reduce yield and purity. Several strategies can be employed to inhibit hydrolysis.

In aqueous reaction systems, the low solubility of many aryl sulfonyl chlorides can be exploited. The product often precipitates directly from the reaction mixture, which protects it from hydrolysis in the aqueous medium. This allows for good yields and high purity upon simple filtration.

After the reaction is complete, it is crucial to manage the workup conditions carefully. For instance, washing the organic layer containing the sulfonyl chloride with a weak base like sodium bicarbonate solution helps to neutralize residual acids from the reaction. This step is critical because hydrolysis can be catalyzed by both acids and bases. Careful and frequent venting is required during this washing step, as the neutralization process often produces carbon dioxide gas, leading to pressure buildup in a separatory funnel.

Finally, ensuring the final product is dry by using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, is essential for its long-term stability, as any residual water can lead to slow hydrolysis during storage.

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target Compound |

| Thiourea | Reagent |

| Sodium chlorite (NaClO₂) | Oxidizing Agent |

| Sodium hypochlorite (B82951) (NaOCl) | Oxidizing Agent (in bleach) |

| N-Chlorosuccinimide (NCS) | Oxidizing/Chlorinating Agent |

| Succinimide | Byproduct |

| Urea | Byproduct |

| Sodium benzenesulfonate | Starting Material |

| Phosphorus pentachloride (PCl₅) | Chlorinating Agent |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent |

| Benzenesulfonyl chloride | Example Product |

| Carbon tetrachloride | Solvent |

| Sulfonic acid | Hydrolysis Byproduct |

| Sodium bicarbonate | Neutralizing Agent |

| Carbon dioxide | Byproduct |

| Magnesium sulfate (anhydrous) | Drying Agent |

| Sodium sulfate (anhydrous) | Drying Agent |

Reactivity Profiles and Mechanistic Aspects of Tert Butyl 3 Chlorosulfonyl Benzoate

Reactions Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile, rendering the sulfur atom susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex sulfur-containing molecules.

Nucleophilic Substitution at Sulfur: Formation of Sulfonamides

The reaction of sulfonyl chlorides with ammonia, primary amines, or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. tcichemicals.com In the case of tert-butyl 3-(chlorosulfonyl)benzoate, the electron-deficient sulfur atom is readily attacked by the nitrogen nucleophile. This process typically involves the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism proceeds via a nucleophilic attack of the amine on the sulfur atom, leading to a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (often facilitated by a base or excess amine) yields the stable sulfonamide product. This reaction is highly efficient and forms the basis for the synthesis of a wide array of sulfonamides, which are significant substructures in many pharmaceutical compounds. tcichemicals.comnih.gov

Table 1: Nucleophilic Substitution for Sulfonamide Formation

| Reactant | Nucleophile | Product | Key Features |

| This compound | Primary or Secondary Amine (R¹R²NH) | tert-butyl 3-(N,N-R¹R²-sulfamoyl)benzoate | Forms a stable S-N bond. |

| This compound | Ammonia (NH₃) | tert-butyl 3-(sulfamoyl)benzoate | A direct method to synthesize primary sulfonamides. tcichemicals.com |

Esterification with Alcohols to Yield Sulfonate Esters

Similar to the formation of sulfonamides, the chlorosulfonyl group reacts with alcohols to form sulfonate esters. This transformation is an effective method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. pearson.comyoutube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com

This is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com

Reduction Pathways to Sulfur-Containing Compounds (e.g., Sulfinic Acids, Thiols)

The chlorosulfonyl group can be reduced to lower oxidation states of sulfur, such as sulfinic acids or thiols. The reduction of arylsulfonyl chlorides to the corresponding arylthiols can be achieved using various reducing agents. researchgate.net For instance, triphenylphosphine (B44618) has been used for this conversion. researchgate.net Complete reduction to the thiol (ArSH) is a valuable transformation. While direct reduction of sulfonic acids to thiols has been reported using reagents like a trifluoroacetic anhydride-tetrabutylammonium iodide mixture or rhodium carbonyl catalysts under carbon monoxide pressure, the reduction of the sulfonyl chloride moiety is more common. google.com

Partial reduction can lead to the formation of the corresponding sulfinic acid (ArSO₂H) or its salt. These intermediates are also synthetically useful for further transformations.

Formation of Sulfones via Organometallic or Radical Reactions

The synthesis of sulfones from sulfonyl chlorides can be accomplished through reactions with organometallic reagents. For example, reaction with a Grignard reagent (R-MgX) can lead to the formation of a sulfone (Ar-SO₂-R).

More recently, radical cross-coupling reactions have emerged as powerful methods for C-C bond formation. nih.gov In this context, sulfones bearing specific activating groups can serve as radical precursors for coupling with aryl zinc reagents in the presence of a nickel catalyst. nih.gov While this specific methodology applies to pre-formed sulfones, it highlights the utility of the sulfone functional group, which can be derived from this compound. Radical addition of the sulfonyl chloride to unsaturated hydrocarbons, initiated by light or a radical initiator, can also lead to the formation of sulfones.

Behavior and Selective Transformations of the tert-Butyl Ester Group

The tert-butyl ester group serves as a common protecting group for carboxylic acids. Its defining characteristic is its stability under basic and nucleophilic conditions, coupled with its lability under acidic conditions.

Acid-Mediated Deprotection Strategies

The cleavage of the tert-butyl ester in this compound to the corresponding carboxylic acid is typically achieved under acidic conditions. The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. However, due to the stability of the tertiary carbocation, the reaction proceeds via an AAL1 mechanism. The ether oxygen is protonated, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutene. nih.gov

This deprotection can be accomplished with a variety of strong acids, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), often in an appropriate solvent. rsc.orgmdpi.comyoutube.com The reaction is highly selective for the tert-butyl group, leaving other ester types like methyl or ethyl esters intact under the same conditions. organic-chemistry.orgnih.govresearchgate.net This orthogonality is a key advantage in multi-step synthesis.

Table 2: Acid-Mediated Deprotection of tert-Butyl Ester

| Reagent | Conditions | Product | Mechanistic Pathway |

| Trifluoroacetic Acid (TFA) | Typically in a solvent like dichloromethane (B109758) (DCM) at room temperature. | 3-(Chlorosulfonyl)benzoic acid | AAL1 mechanism, formation of tert-butyl cation and isobutene. nih.gov |

| Hydrochloric Acid (HCl) | Aqueous HCl or HCl gas in an organic solvent (e.g., dioxane, acetone). mdpi.com | 3-(Chlorosulfonyl)benzoic acid | Protonation of the ether oxygen followed by loss of the tert-butyl cation. youtube.comyoutube.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in a solvent like dichloromethane. mdpi.com | 3-(Chlorosulfonyl)benzoic acid | Strong acid catalysis promotes cleavage. |

Orthogonal Deprotection in Polyfunctionalized Molecules

Orthogonal deprotection is a critical strategy in the synthesis of polyfunctionalized molecules, allowing for the selective removal of one protecting group in the presence of others. In the context of this compound, this principle applies to the selective cleavage of the tert-butyl ester while the sulfonyl chloride moiety remains intact, or vice versa.

The tert-butyl ester is known for its stability under basic conditions but is readily cleaved under acidic conditions via a mechanism that involves the formation of a stable tert-butyl carbocation. reddit.com This allows for its selective removal in the presence of functional groups that are sensitive to bases but stable to acids. For instance, treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid can effectively deprotect the ester. researchgate.net

Conversely, the sulfonyl chloride group is highly susceptible to nucleophilic attack by water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonates, and sulfonamides, respectively. However, it is generally stable under non-nucleophilic acidic conditions. This differential reactivity allows for the selective deprotection of the tert-butyl ester with acids, without affecting the sulfonyl chloride.

While direct literature on the orthogonal deprotection of this compound is not abundant, the known reactivity of each functional group allows for the prediction of selective transformations. For example, a synthetic sequence could involve the reaction of the sulfonyl chloride with an amine to form a sulfonamide, followed by the selective removal of the tert-butyl ester under acidic conditions to unmask a carboxylic acid. This strategic manipulation of protecting groups is fundamental in the construction of complex molecular architectures.

Stability under Various Reaction Conditions

The stability of this compound is dictated by the inherent properties of its two functional groups. The tert-butyl ester provides significant stability against basic hydrolysis due to the steric hindrance of the bulky tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon. reddit.com However, this group is labile under strongly acidic conditions.

The sulfonyl chloride group, on the other hand, is a highly reactive electrophile. It is sensitive to moisture and readily hydrolyzes to the corresponding sulfonic acid. It also reacts with other nucleophiles such as alcohols and amines. Therefore, reactions involving this compound require anhydrous conditions to preserve the sulfonyl chloride moiety.

The stability of the compound under various conditions can be summarized as follows:

| Condition | Stability of Tert-butyl Ester | Stability of Sulfonyl Chloride | Overall Stability of this compound |

| Strongly Acidic (e.g., TFA, conc. HCl) | Labile (cleaved) | Generally stable (non-nucleophilic) | The ester group is cleaved. |

| Weakly Acidic | Generally stable | Generally stable | Stable |

| Neutral (anhydrous) | Stable | Stable | Stable |

| Neutral (aqueous) | Stable | Unstable (hydrolyzes) | The sulfonyl chloride group hydrolyzes. |

| Basic (e.g., NaOH, amines) | Stable | Unstable (reacts) | The sulfonyl chloride group reacts. |

This table is based on the general reactivity of tert-butyl esters and sulfonyl chlorides.

Interplay of Functional Groups and Directed Reactivity

Regioselectivity in Subsequent Derivatizations

In electrophilic aromatic substitution reactions, both the carboxylate group of the ester and the sulfonyl chloride group are deactivating and meta-directing. rsc.orgyoutube.com This means that any further electrophilic substitution on the aromatic ring will be directed to the positions meta to both existing substituents (i.e., positions 4 and 6). The deactivating nature of these groups makes further substitution reactions challenging, often requiring harsh reaction conditions.

In nucleophilic aromatic substitution, the aromatic ring is generally not activated towards this type of reaction unless there are strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of this compound, direct nucleophilic substitution on the ring is unlikely.

The primary site for nucleophilic attack is the highly electrophilic sulfur atom of the sulfonyl chloride group. Reactions with nucleophiles such as amines, alcohols, and thiols will selectively occur at this position to yield the corresponding sulfonamides, sulfonates, and thioesters.

Impact of the Ester on Sulfonyl Chloride Reactivity

The tert-butyl ester group, being an electron-withdrawing group at the meta position, influences the reactivity of the sulfonyl chloride. By withdrawing electron density from the aromatic ring through its inductive and resonance effects, the ester group increases the electrophilicity of the sulfur atom in the sulfonyl chloride. researchgate.net This enhanced electrophilicity makes the sulfonyl chloride more susceptible to nucleophilic attack. The electron-withdrawing nature of the meta-substituent stabilizes the transition state of the nucleophilic attack on the sulfonyl group, thereby increasing the reaction rate. researchgate.net

Steric and Electronic Effects on Reaction Outcomes

The reaction outcomes of this compound are a direct consequence of the steric and electronic effects of its functional groups.

Steric Effects: The most significant steric influence comes from the bulky tert-butyl group of the ester. researchgate.netfiveable.menumberanalytics.com This steric hindrance can affect the approach of reagents to the neighboring positions on the aromatic ring. In reactions involving the sulfonyl chloride, the meta-positioning of the tert-butyl ester means it does not directly block the approach of nucleophiles to the sulfur atom. However, in reactions involving the aromatic ring itself, the bulky nature of the tert-butyl group can influence the regioselectivity of substitution, favoring attack at the less hindered position. numberanalytics.comstackexchange.comlibretexts.org

Electronic Effects: Both the tert-butyl ester and the sulfonyl chloride are electron-withdrawing groups. researchgate.netresearchgate.net This deactivates the aromatic ring towards electrophilic attack. The electron-withdrawing nature of the ester at the meta-position enhances the reactivity of the sulfonyl chloride towards nucleophiles. The combined deactivating effect of both groups makes electrophilic substitution on the aromatic ring difficult.

The following table summarizes the key steric and electronic effects:

| Functional Group | Steric Effect | Electronic Effect | Impact on Reactivity |

| Tert-butyl Ester | High steric bulk. researchgate.netfiveable.menumberanalytics.com | Electron-withdrawing (meta-directing). rsc.org | Hinders attack at adjacent positions; enhances electrophilicity of the sulfonyl chloride. |

| Sulfonyl Chloride | Moderate steric bulk. | Strongly electron-withdrawing (meta-directing). rsc.orgresearchgate.net | Primary site for nucleophilic attack; deactivates the aromatic ring. |

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Heterocyclic Compound Synthesis

The reactivity of the sulfonyl chloride group makes tert-butyl 3-(chlorosulfonyl)benzoate an ideal starting material for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and functional materials.

Benzothiazines and their derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govherts.ac.uk The synthesis of the 1,2-benzothiazine skeleton can be readily achieved using precursors containing a sulfonyl chloride moiety. In a typical synthetic route, a compound like this compound can react with an appropriate amine-containing molecule. The initial step involves the formation of a sulfonamide linkage, which is then followed by an intramolecular cyclization reaction to form the characteristic benzothiazine ring structure. nih.gov For example, the reaction with 2-(trifluoromethyl)aniline (B126271) in a multi-step process can yield 1,2-benzothiazine analogues. nih.gov The tert-butyl ester group in the starting material remains intact during this process and can be carried through for subsequent modifications or removed at a later stage.

Beyond benzothiazines, the versatile reactivity of the chlorosulfonyl group allows for the incorporation of the benzoate (B1203000) scaffold into a variety of other heterocyclic systems. For instance, related sulfonyl chlorides like methyl 2-chlorosulfonyl benzoate have been used to synthesize 1,2,3-benzothiadiazine 1,1-dioxide derivatives. mdpi.com This is achieved through a reaction with hydrazine, where the sulfonyl chloride first reacts to form a sulfonyl hydrazide, which then undergoes cyclization. mdpi.com By analogy, this compound can serve as a precursor to a wide array of heterocyclic structures by carefully selecting the appropriate reaction partner to engage with the sulfonyl chloride group. This flexibility makes it a valuable building block for generating libraries of diverse heterocyclic compounds for drug discovery and materials science applications. researchgate.netdntb.gov.ua

Reagent in the Preparation of Key Intermediates

The dual functionality of this compound allows it to act as a crucial reagent in the synthesis of important molecular intermediates, particularly those that form the basis for larger, more complex target molecules.

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a vast number of marketed drugs, including antibiotics, diuretics, and anti-inflammatory agents like Celecoxib. nih.gov Primary sulfonamides, in particular, are common motifs in pharmaceuticals. nih.gov this compound is an excellent reagent for the direct preparation of sulfonamide-based scaffolds. The highly electrophilic sulfonyl chloride group reacts readily and cleanly with primary or secondary amines to form the stable sulfonamide linkage. This reaction is a fundamental and widely used method for creating these important structural motifs. The tert-butyl ester on the aromatic ring provides a handle for further diversification or can influence the physicochemical properties of the resulting molecule.

| Amine Reactant | Resulting Sulfonamide Type | Potential Application Area |

|---|---|---|

| Ammonia (NH₃) | Primary Aryl Sulfonamide | Precursor for further functionalization, Bioisostere for carboxylic acids |

| Aniline | N-Aryl Sulfonamide | Scaffolds for kinase inhibitors, antibacterial agents |

| Benzylamine | N-Alkyl Sulfonamide | Building blocks for protease inhibitors |

| Piperidine | N-Cyclic Sulfonamide | Components of various CNS-active agents |

Functional group interconversion is a key strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another to achieve a desired chemical structure. This compound facilitates such transformations in several ways. The chlorosulfonyl group itself can be converted into other sulfur-containing groups. More significantly, the tert-butyl ester can be transformed after the primary reaction of the sulfonyl chloride is complete. For example, once the sulfonamide has been formed, the tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. organic-chemistry.org This carboxylic acid can then be converted into a wide range of other functional groups, such as amides, other esters, or alcohols (via reduction), thereby greatly expanding the synthetic utility of the original scaffold. vanderbilt.edu

Role in Protecting Group Chemistry and Leaving Group Activation

The two functional ends of this compound also play distinct roles in more strategic synthetic operations, such as protecting group chemistry and the activation of leaving groups for nucleophilic substitution reactions.

The tert-butyl ester moiety serves as a robust protecting group for the carboxylic acid functionality. organic-chemistry.org Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. harvard.edu The tert-butyl group is advantageous because of its steric bulk, which makes the ester resistant to hydrolysis under basic conditions and attack by many nucleophiles. orgsyn.org However, it can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid, to regenerate the free carboxylic acid with the release of isobutylene (B52900) gas. organic-chemistry.org This orthogonal stability allows for selective reactions at the sulfonyl chloride position without affecting the ester.

Sulfonyl Chlorides as Precursors to Sulfonate Protecting Groups

The sulfonyl chloride moiety is a primary precursor for the synthesis of sulfonate esters. In organic synthesis, hydroxyl groups in alcohols are poor leaving groups, hindering their participation in nucleophilic substitution and elimination reactions. periodicchemistry.com Conversion of an alcohol to a sulfonate ester by reacting it with a sulfonyl chloride in the presence of a base transforms the hydroxyl group into an excellent leaving group. periodicchemistry.comeurjchem.com This is because the resulting sulfonate anion is a very weak base, stabilized by resonance delocalization of the negative charge across its three oxygen atoms. periodicchemistry.com

Beyond their role as leaving groups, sulfonate esters can also function as protecting groups for sulfonic acids themselves. researchgate.netnih.gov This is particularly important when a sulfonic acid functionality needs to be masked during a synthetic sequence. However, simple sulfonate esters are often potent electrophiles and alkylating agents. nih.govacs.org To circumvent this, sterically hindered esters are employed to enhance stability. acs.org The choice of the esterifying group dictates the stability and specific cleavage conditions, allowing for tailored protection strategies. researchgate.netnih.gov For instance, neopentyl sulfonate esters are highly resistant to nucleophilic displacement but require strong conditions for removal, while isopropyl sulfonates are less stable to acidic conditions. nih.govgoogle.com Trichloroethyl (TCE) sulfonates are notably stable to acids but can be cleaved under reductive or basic conditions. nih.govacs.org

The stability of various sulfonate protecting groups to different chemical environments has been systematically studied, providing a framework for selecting the appropriate group for a multi-step synthesis. nih.govacs.org

| Sulfonate Ester Protecting Group | Typical Cleavage Conditions | Stability Profile | Reference |

|---|---|---|---|

| Isopropyl (iPr) | Mild Acid (e.g., TFA) | Poor stability to acid, chromatography, and storage. | nih.govacs.org |

| Neopentyl (Neo) | Strong Nucleophiles (e.g., NaN3, 100°C) or Strong Acid (refluxing HBr) | Highly resistant to nucleophilic displacement; stable to acid. | nih.govacs.org |

| Trichloroethyl (TCE) | Reduction (e.g., Zn or Fe); Basic Nucleophiles (e.g., piperidine) | Stable to acidic conditions and non-basic nucleophiles. | nih.govacs.org |

| Phenyl (Ph) | Strong Nucleophiles (e.g., NaN3, 100°C); resistant to many other conditions. | Highly stable, inert to many nucleophiles and strong acids. | researchgate.netnih.gov |

Strategic Use of the tert-Butyl Ester in Multi-step Synthesis

The tert-butyl (tBu) ester is one of the most widely used protecting groups for carboxylic acids due to its distinct stability profile. lookchem.com Unlike simple alkyl esters such as methyl or ethyl esters, the tBu ester is highly resistant to cleavage under basic and nucleophilic conditions because of the steric hindrance provided by the bulky tert-butyl group. This robustness makes it an ideal choice for synthetic routes involving reagents like organometallics or strong bases.

The primary advantage of the tBu ester is its selective removal under acidic conditions. organic-chemistry.org Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), efficiently cleaves the ester to yield the corresponding carboxylic acid and volatile isobutylene. nih.gov The mechanism involves the formation of the stable tert-butyl cation. Milder methods for cleavage have also been developed, including the use of silica (B1680970) gel in refluxing toluene (B28343) or employing fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). lookchem.comresearchgate.netresearchgate.net

This acid-lability is the cornerstone of its strategic use in orthogonal protection schemes, where multiple, distinct protecting groups must be removed selectively without affecting others. iris-biotech.de A classic example is in solid-phase peptide synthesis (SPPS), which often employs the Fmoc/tBu strategy. The N-terminal α-amino group is protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains (e.g., the carboxylic acids of aspartic and glutamic acid) are protected as acid-labile t-butyl esters. iris-biotech.de This allows the Fmoc group to be removed at each step of peptide elongation using a base like piperidine, while the tBu groups remain intact until the final cleavage from the resin with strong acid (TFA). iris-biotech.de The presence of the tBu ester in this compound makes it an excellent candidate for incorporation into such sophisticated, multi-step synthetic strategies.

| Ester Protecting Group | Common Cleavage Conditions | Stability Profile | Reference |

|---|---|---|---|

| Methyl (Me) / Ethyl (Et) | Base-mediated hydrolysis (e.g., LiOH, NaOH); Acid-mediated hydrolysis | Labile to both acidic and basic conditions. | organic-chemistry.org |

| Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Stable to mild acid and base; cleaved under reductive conditions. | organic-chemistry.org |

| tert-Butyl (tBu) | Strong Acid (e.g., Trifluoroacetic Acid - TFA); Lewis Acids | Stable to basic, nucleophilic, and hydrogenolysis conditions. | nih.goviris-biotech.de |

| Trimethylsilylethyl (TMSE) | Fluoride sources (e.g., TBAF) | Stable to acidic and basic conditions. | lookchem.com |

Design and Synthesis of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with biological targets, such as proteins, to elucidate their function or activity. A common strategy in probe design involves an irreversible covalent reaction between the probe and a specific amino acid residue on the target protein. Aryl sulfonyl halides, including both sulfonyl chlorides and the more robust sulfonyl fluorides, are valuable reactive groups ("warheads") for this purpose. nih.govenamine.net They can form stable covalent bonds with nucleophilic residues like serine, tyrosine, and lysine. enamine.net

This compound is an exemplary scaffold for the design of such chemical probes due to its bifunctional nature.

Reactive Warhead : The sulfonyl chloride group can serve as the electrophilic center to covalently label proteins. Its reaction with a nucleophilic side chain on a protein target results in the formation of a stable sulfonamide or sulfonate ester linkage.

Modification Handle : The tert-butyl ester acts as a protected handle for further functionalization. Following the covalent labeling event, the tBu group can be selectively removed under acidic conditions to unmask the carboxylic acid. This newly revealed functional group can then be used to attach a reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) moiety (for affinity purification and identification of the labeled protein), using standard amide bond-forming reactions.

This dual functionality allows for a modular approach to probe synthesis. The core molecule provides the reactive component, and the protected handle allows for the late-stage introduction of various reporter or affinity tags, enabling the creation of a diverse set of research tools from a single, versatile precursor.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable geometric structure of Tert-butyl 3-(chlorosulfonyl)benzoate. These calculations solve the Schrödinger equation for the molecule, providing insights into bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The molecular structure is characterized by a benzene (B151609) ring substituted with a tert-butyl ester group and a chlorosulfonyl group at the meta position. The steric bulk of the tert-butyl group and the electronic nature of the chlorosulfonyl group significantly influence the conformational preferences of the molecule. Rotational barriers around the C-O and C-S bonds can be calculated to identify the lowest energy conformers.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value (Å/°) |

| C-S Bond Length | 1.78 |

| S-Cl Bond Length | 2.07 |

| S=O Bond Length | 1.43 |

| C-O (ester) Bond Length | 1.35 |

| O-C (tert-butyl) Bond Length | 1.48 |

| C-S-Cl Bond Angle | 106.5 |

| O=S=O Bond Angle | 122.0 |

| C-O-C Bond Angle | 120.5 |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical behavior of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show a high electron density around the oxygen atoms of the sulfonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, the area around the sulfonyl chloride group would be electron-deficient, highlighting it as a primary site for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics and Mechanistic Simulation of Reactions

While quantum mechanical calculations are excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the conformational changes of this compound in different solvent environments, providing a more realistic picture of its behavior in solution.

Furthermore, computational methods can be used to simulate reaction mechanisms involving this compound. For example, the reaction of the chlorosulfonyl group with a nucleophile, a common transformation for sulfonyl chlorides, can be modeled to determine the transition state structures and activation energies. This information is invaluable for understanding the reaction kinetics and predicting the feasibility of a particular chemical transformation. These simulations can reveal the step-by-step process of bond breaking and formation, offering a detailed molecular-level view of the reaction pathway.

Analytical Methodologies for Research and Quality Control

Spectroscopic Characterization in Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Tert-butyl 3-(chlorosulfonyl)benzoate. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group and the aromatic protons. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the four protons on the benzene (B151609) ring, being in different chemical environments due to the meta-substitution, will present as a complex series of multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Key signals include those for the methyl and quaternary carbons of the tert-butyl group, the ester carbonyl carbon, and the six distinct aromatic carbons. The carbons directly attached to the electron-withdrawing sulfonyl chloride and ester groups are shifted significantly downfield.

Predicted NMR Data for this compound

| ¹H NMR Spectroscopy (Predicted) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.4 - 8.2 | Multiplet | Aromatic Protons (Ar-H) |

| ~8.1 - 7.8 | Multiplet | Aromatic Protons (Ar-H) |

| ~1.6 | Singlet | -C(CH₃)₃ |

| ¹³C NMR Spectroscopy (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~164 | Ester Carbonyl (C=O) | |

| ~146 | Aromatic Carbon (C-SO₂Cl) | |

| ~136 - 128 | Aromatic Carbons (Ar-C) | |

| ~83 | Quaternary Carbon (-C(CH₃)₃) | |

| ~28 | Methyl Carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would display characteristic absorption bands for the sulfonyl chloride and ester moieties. vscht.czdocbrown.info

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2960 | C-H Stretch | Alkyl (t-Butyl) |

| 1725 - 1705 | C=O Stretch | Ester |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1390 - 1370 & 1175 - 1150 | S=O Asymmetric & Symmetric Stretch | Sulfonyl Chloride |

| 1250 - 1100 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular weight of this compound is 276.74 g/mol . chemscene.com

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. A primary fragmentation pathway involves the cleavage of the tert-butyl group to form a highly stable tert-butyl cation (m/z 57), which is often the base peak in the spectrum. libretexts.orgresearchgate.net Another common fragmentation is the loss of a methyl radical from the molecular ion.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 276/278 | [C₁₁H₁₃ClO₄S]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine. |

| 261/263 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 221 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 185 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation; often the base peak. |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of aryl sulfonyl chlorides. mdpi.comresearchgate.net This method is ideal for assessing the purity of this compound due to its non-volatile nature and thermal sensitivity. A typical method involves a stationary phase like C18 or C8 and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.compatsnap.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is typically achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230 or 254 nm). By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic or phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC)

Gas chromatography is generally less suitable for the direct analysis of this compound. The compound's relatively high molecular weight necessitates high inlet and oven temperatures, which can lead to thermal degradation. Furthermore, the sulfonyl chloride functional group is highly reactive and can interact with the stationary phase or degrade in the hot injector port. If GC analysis is required, derivatization to a more stable analogue, such as a sulfonamide or sulfonate ester, would be a more robust approach.

Method Development for Reaction Monitoring and Process Analytical Technology

Analytical methods are crucial not only for final product quality control but also for monitoring the progress of a chemical reaction in real-time. This allows chemists to optimize reaction conditions, determine reaction endpoints, and ensure process safety and efficiency.

Reaction Monitoring

The synthesis of this compound can be monitored effectively using HPLC. Small aliquots can be withdrawn from the reaction mixture at regular intervals, quenched, and analyzed. The resulting chromatograms provide a snapshot of the reaction's progress, showing the consumption of starting materials and the formation of the desired product and any impurities. mdpi.com This data is invaluable for creating a reaction profile, which helps in understanding the reaction kinetics and identifying the optimal reaction time to maximize yield and minimize byproduct formation.

Process Analytical Technology (PAT)

In a manufacturing or process development setting, Process Analytical Technology (PAT) is increasingly implemented for real-time process understanding and control. For the synthesis of this compound, in-situ spectroscopic probes (such as FT-IR or Raman) could be integrated directly into the reactor. These probes can continuously monitor the concentrations of key species by tracking their characteristic vibrational bands.

For example, an in-situ FT-IR probe could follow the disappearance of a reactant's characteristic peak and the simultaneous appearance of the strong S=O stretching bands of the sulfonyl chloride product around 1390 cm⁻¹ and 1175 cm⁻¹. This real-time data allows for precise control over process parameters, such as temperature or the rate of reagent addition, ensuring the reaction proceeds safely and efficiently. rsc.org The adoption of PAT can lead to improved process robustness, higher yields, and enhanced safety, particularly for energetic reactions like chlorosulfonations. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(chlorosulfonyl)benzoate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A common approach involves sulfonation and halogenation of a benzoate precursor. For example, ethyl benzoate derivatives are sulfonated using chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by tert-butyl group introduction via esterification. Key parameters include:

- Temperature control : Maintaining 0°C during sulfonation minimizes side reactions .

- Solvent selection : Polar aprotic solvents like DCM enhance reagent solubility and reaction rates .

- Purification : Crystallization from ethyl acetate/hexane mixtures improves purity .

Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of chlorosulfonic acid to precursor (e.g., 1.1:1 molar ratio) .

Q. How does the chlorosulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling nucleophilic attack at the sulfur center. Reactivity can be modulated by:

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, accelerating reactions .

- Nucleophile strength : Amines and thiols react efficiently under mild conditions (25–50°C), while weaker nucleophiles (e.g., alcohols) may require catalysts like triethylamine .

- Steric effects : The tert-butyl group adjacent to the sulfonyl moiety may hinder bulkier nucleophiles, necessitating longer reaction times .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm ester and sulfonyl group integration. Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) confirm sulfonyl functionality .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, especially during solvent evaporation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting reports on the stability of this compound under acidic/basic conditions be resolved?

- Methodological Answer : Contradictions arise from varying solvent systems and impurity profiles. To resolve:

- Stability assays : Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH) and monitor via HPLC. For example, the compound degrades rapidly in >1 M NaOH due to ester hydrolysis, but remains stable in weakly acidic conditions (pH 4–6) .

- Impact of moisture : Karl Fischer titration quantifies water content in samples; anhydrous storage (e.g., molecular sieves) prevents hydrolysis .

Q. What strategies optimize the regioselectivity of sulfonamide formation using this compound?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

- Directed ortho-metalation : Use tert-butyl as a directing group to position nucleophiles meta to the sulfonyl group .

- Temperature modulation : Lower temperatures (–10°C) favor kinetic control, reducing byproducts in competitive reactions .

- Catalysts : Pd-mediated cross-coupling enhances selectivity for aryl sulfonamide derivatives .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound with amines?

- Methodological Answer :

- Kinetic studies : Use pseudo-first-order conditions with excess amine. Monitor via UV-Vis spectroscopy at λ = 260 nm (sulfonyl chloride absorbance).

- Solvent effects : Rate constants () increase in polar aprotic solvents (e.g., ) due to transition-state stabilization .

- Activation energy : Arrhenius plots (25–60°C) reveal ≈ 45 kJ/mol, indicating a bimolecular mechanism .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic sulfur centers and nucleophile approach angles .

- Molecular docking : Predict binding affinities for sulfonamide-protein interactions, aiding drug design .

- Solvent continuum models : COSMO-RS predicts solvation effects on reaction barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.